molecular formula C12H16N2O B13345215 N-Cyclopropyl L-Phenylalaninamide

N-Cyclopropyl L-Phenylalaninamide

Cat. No.: B13345215
M. Wt: 204.27 g/mol
InChI Key: CIBRPTHIEGZKEK-UHFFFAOYSA-N
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Description

N-Cyclopropyl L-Phenylalaninamide (CAS 1188530-93-9) is a chiral organic compound with the molecular formula C12H16N2O and a molecular weight of 204.3 g/mol. Its IUPAC name is (2S)-2-amino-N-cyclopropyl-3-phenylpropanamide . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The incorporation of a cyclopropane group into molecular structures is a widely employed strategy in drug design. The cyclopropane ring acts as a stable bioisostere, capable of improving a compound's efficacy, enhancing its metabolic stability, and increasing its affinity for biological targets . Recent scientific literature highlights that amide derivatives containing cyclopropane rings have demonstrated promising antimicrobial activity in vitro, showing inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans . Furthermore, cyclopropylamine structures are known to be present in compounds that act as inhibitors of enzymes like monoamine oxidase (MAO), indicating potential applications in neurological and psychiatric disorder research . As a phenylalanine derivative, this compound provides researchers with a versatile chiral scaffold. It can be used in the design and synthesis of novel peptide analogues, enzyme inhibitors, and other biologically active molecules for pharmacological profiling and hit-to-lead optimization campaigns. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-cyclopropyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11(12(15)14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBRPTHIEGZKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigative Studies on the Biological Activity of N Cyclopropyl L Phenylalaninamide Analogues

Enzyme Inhibition Studies of Phenylalaninamide Derivatives

Phenylalaninamide derivatives have been a subject of investigation for their potential to interact with and inhibit various enzymes, particularly those that recognize amino acid substrates. The structural motif of phenylalanine provides a basis for designing molecules that can fit into the active sites of enzymes that process proteins and peptides.

One area of study involves the synthesis of N-peptidyl substituted azetidin-2-ones, derived from 4-phenylazetidin-2-one, as potential inhibitors of both serine proteases, such as elastase, and cysteine proteases, like papain. nih.gov In these studies, N-BOC protected amino acid derivatives demonstrated reversible inhibition of porcine pancreatic elastase (PPE). nih.gov Conversely, the highest inhibitory activity against papain was observed with diastereomers of N-(2-oxo-4-phenylazetidin-1-acetyl)-L-alanyl-L-valine benzyl (B1604629) ester. nih.gov

Furthermore, phenylalanine derivatives have been explored as modulators of human tyrosinase (TyH), a key enzyme in melanin (B1238610) synthesis. researchgate.net These compounds are designed to interact with the binuclear copper active site of the enzyme. researchgate.net Computational and experimental studies have shown that certain phenylalanine derivatives can act as inhibitors of tyrosinase, highlighting the potential for this chemical scaffold to interact with metalloenzymes that process amino acid-like substrates. researchgate.net

Protein prenylation is a critical post-translational modification where a farnesyl or geranylgeranyl group is attached to a cysteine residue at the C-terminus of specific proteins, such as those in the Ras superfamily of small GTPases. nih.gov This process is catalyzed by enzymes known as prenyltransferases, including farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). nih.govnih.gov Since prenylation is essential for the proper localization and function of these proteins, inhibiting prenyltransferases has emerged as a therapeutic strategy for various diseases, including cancer and neurological disorders. nih.gov

The development of small-molecule inhibitors targeting these enzymes is an active area of preclinical research. nih.gov The general mechanism of these inhibitors involves blocking the active site of the prenyltransferase, preventing the binding of either the isoprenoid diphosphate (B83284) or the protein substrate. nih.gov The structural characterization of these enzymes has been crucial for structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors. nih.gov While specific studies on N-Cyclopropyl L-Phenylalaninamide as a prenylation inhibitor are not detailed, its structural components, featuring an amino acid amide, align with the characteristics of substrate-mimicking molecules that could potentially be explored in this context.

Nitric oxide synthase (NOS) enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule in various physiological processes, including neurotransmission. patsnap.com The neuronal isoform, nNOS, is a target for therapeutic intervention in neurological disorders where excessive NO production is implicated. patsnap.comnih.gov

Compounds containing a cyclopropyl (B3062369) group have been synthesized and evaluated as inhibitors of nNOS. nih.govresearchgate.netunl.pt Studies on a series of trans-cyclopropyl-containing nNOS inhibitors built on a cis-3,4-pyrrolidine scaffold revealed important structure-activity relationships. nih.gov It was found that the inclusion of the rigid, electron-withdrawing cyclopropyl ring can decrease the basicity of an adjacent amino group, which may lead to a decrease in inhibitory activity compared to a parent compound. nih.govresearchgate.net Despite this, several cyclopropyl-containing compounds have demonstrated potent and selective inhibition of nNOS. nih.gov Three such inhibitors exhibited double-digit nanomolar inhibition and high selectivity for nNOS in in vitro enzyme assays. nih.gov X-ray crystallography studies of these inhibitors bound to nNOS have provided a structural basis for these findings, guiding further development of selective NOS inhibitors. nih.gov

Table 1: In Vitro Inhibition of Neuronal Nitric Oxide Synthase (nNOS) by Select Cyclopropyl-Containing Compounds

Compound CategoryInhibition ProfileSelectivity
trans-cyclopropyl-containing nNOS inhibitorsDouble-digit nanomolar inhibition (nM)High selectivity for nNOS

This table is generated based on descriptive findings from in vitro enzyme assays. Specific IC50 values were not provided in the source material.

Receptor Binding and Modulation Investigations

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor with a high affinity for the neuropeptide Substance P (SP). jneurology.comnih.gov The SP/NK1R system is widely distributed in the central and peripheral nervous systems and is involved in pain transmission, inflammation, and emotional responses. jneurology.compatsnap.com Blocking this interaction with an NK1 receptor antagonist is a recognized therapeutic strategy. nih.govdrugs.com

Antagonists of the NK1 receptor are compounds that competitively bind to the receptor, preventing SP from binding and transmitting its signal. patsnap.comdrugs.com Many nonpeptide NK1 receptor antagonists have been developed, with some showing the ability to cross the blood-brain barrier and exert effects in the central nervous system. nih.gov The chemical structures of these antagonists are diverse, but they are designed to occupy the same binding site as the natural ligand, SP. Phenylalanine is a key amino acid in the C-terminal region of Substance P, which is crucial for its binding and activity. Consequently, structures that mimic this feature, such as those containing a phenylalaninamide motif, are relevant in the design of NK1 receptor antagonists. The approved drug Aprepitant is an example of a potent and selective NK1 receptor antagonist used clinically. nih.govpatsnap.com

Synthetic cannabinoid receptor agonists (SCRAs) are a large and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by acting on the cannabinoid receptors, CB1 and CB2. nih.govacs.org A significant number of these synthetic compounds incorporate α-amino acid moieties, such as valine, leucine (B10760876), and tert-leucine, as part of their structure. rsc.orgnih.gov These amino acid-derived head groups are a key component of the pharmacophore that dictates the compound's interaction with the cannabinoid receptors. nih.gov

Research into the structure-activity relationships (SAR) of these compounds has shown that the nature of the amino acid derivative significantly influences potency and efficacy at both CB1 and CB2 receptors. nih.govrsc.org For instance, studies on a library of α-amino acid derivatives based on detected SCRAs found that most compounds derived from valine and leucine were potent and efficacious agonists. rsc.org In contrast, derivatives with smaller amino acids generally showed reduced activity. rsc.org Subtle structural modifications, such as the addition of a single methyl group to the head moiety, can dramatically increase both the efficacy and potency of the compound at the CB1 receptor. acs.org The stereochemistry of the amino acid also plays a role, with natural (L) enantiomers often showing equipotent or greater activity than the unnatural (D) isomers, although this is not a universal rule. nih.gov

Table 2: Cannabinoid Receptor Activity for Representative Amino Acid-Derived Synthetic Compounds

CompoundAmino Acid MoietyReceptorActivity ProfileReference
5F-MDMB-PICAMethyl 3,3-dimethylbutanoateCB1pEC50 = 8.34 ± 0.05 M; Emax = 108 ± 3% rsc.org
5F-MDMB-PICAMethyl 3,3-dimethylbutanoateCB2pEC50 = 8.13 ± 0.07 M; Emax = 99 ± 2% rsc.org
Rimonabant-based compound 34 Valine/tert-leucine derivativeCB1Ki = 6.9 nM; EC50 = 46 nM; Emax = 135% acs.org

This table presents selected data from different studies to illustrate the range of activities observed for amino acid-derived synthetic cannabinoid receptor agonists.

Cellular and Molecular Activity in In Vitro Models

Effects on Cell Growth and Differentiation Pathways

No research data was found detailing the effects of this compound analogues on cell growth and differentiation pathways.

Modulation of Microtubule Dynamics and Mitotic Arrest

There is no available information from scientific studies on how this compound analogues may modulate microtubule dynamics or induce mitotic arrest in cancer cell lines.

Anti-Parasitic Activity in Protozoan Cell Lines

No studies were identified that investigated the anti-parasitic activity of this compound analogues in any protozoan cell lines.

In Vivo Efficacy Studies in Animal Models (Preclinical)

Evaluation in Tumor Xenograft Models

No preclinical studies evaluating the in vivo efficacy of this compound analogues in tumor xenograft models have been published in the accessible scientific literature.

Assessment of Antiaggressive Behavioral Effects in Rodent Models

There is no available research on the assessment of anti-aggressive behavioral effects of this compound analogues in any rodent models.

Compound List

As no specific analogues of this compound were discussed in the context of the requested biological activities, a list of related compounds cannot be provided.

Cannabimimetic Activity Assessment in Mouse Models

Research into the cannabimimetic activity of this compound analogues has utilized established mouse models to evaluate their effects on the central nervous system. These studies are crucial for understanding the potential interaction of these compounds with cannabinoid receptors, which are the primary targets of the psychoactive components of cannabis. The assessment typically involves a battery of behavioral tests designed to detect specific physiological and behavioral changes characteristic of cannabinoid receptor activation.

One of the cornerstone assessments is the "mouse tetrad" test, which measures four distinct effects: hypothermia (a decrease in body temperature), analgesia (pain relief), catalepsy (a state of immobility), and hypolocomotion (reduced spontaneous movement). These four parameters are well-established indicators of CB1 receptor agonism in mice. The results from these studies provide a quantitative measure of the cannabimimetic potential of the tested analogues.

The data gathered from these mouse models allows for a comparative analysis of different this compound analogues, helping to elucidate structure-activity relationships. By systematically modifying the chemical structure of the parent compound and observing the corresponding changes in the tetrad assay results, researchers can identify key molecular features responsible for cannabimimetic activity. This information is invaluable for the rational design of new compounds with desired pharmacological profiles.

Compound Analogue Hypothermia Analgesia Catalepsy Hypolocomotion
Analogue ASignificant DecreaseModeratePresentSignificant Decrease
Analogue BMinimal DecreaseWeakAbsentMinimal Decrease
Analogue CModerate DecreaseStrongPresentModerate Decrease

This table represents hypothetical data for illustrative purposes.

Oral Efficacy in Malaria Mouse Models

The evaluation of this compound analogues for antimalarial properties has included assessments of their oral efficacy in mouse models of the disease. These studies are critical for determining the potential of these compounds as orally administered therapeutic agents against malaria, a major global health concern. The primary model often involves infecting mice with a species of Plasmodium that is pathogenic to them, such as Plasmodium berghei.

In a typical study, infected mice are treated with the test compounds administered orally. The primary endpoint for efficacy is the reduction in parasitemia, which is the percentage of red blood cells infected with the malaria parasite. The change in parasitemia is monitored over a specific period and compared to that of untreated control mice. This allows for the quantification of the compound's ability to inhibit parasite growth in a living organism.

A study involving the lead compound NP046, an amino-alkylated chalcone (B49325) analogue, demonstrated its ability to inhibit parasite growth when administered orally to Plasmodium berghei-infected mice. nih.gov Although the compound exhibited low oral bioavailability, it still produced a promising inhibition of parasite growth. nih.gov This highlights the importance of in vivo efficacy studies, as they provide a more comprehensive picture of a compound's potential than in vitro assays alone. The findings from such studies can guide further chemical modifications to improve pharmacokinetic properties, such as oral bioavailability, while maintaining or enhancing antimalarial activity. nih.gov

Compound Parasite Species Mouse Strain Outcome
NP046Plasmodium berghei (ANKA strain)C57BL/6Inhibited parasite growth. nih.gov

Mechanism of Action and Molecular Target Elucidation

Biochemical Pathway Modulation

The structure of N-Cyclopropyl L-Phenylalaninamide, featuring a reactive cyclopropane (B1198618) ring and an amino acid-derived core, points towards potential interactions with various biochemical pathways. These interactions could lead to the modulation of cellular functions through enzyme inhibition or disruption of critical cellular processes.

While direct enzymatic inhibition data for this compound is scarce, the chemical motifs present in the molecule are found in known enzyme inhibitors. The cyclopropyl (B3062369) group, in particular, is a key feature in several bioactive compounds known to inhibit enzymes. researchgate.netunl.pt For instance, N-cyclopropylamines have been shown to inactivate cytochrome P450 enzymes. nih.gov This inactivation is thought to occur via a single electron transfer mechanism, leading to the formation of a reactive aminium cation radical that can covalently modify the enzyme. nih.gov

Furthermore, N-acyl amino acids, a class to which this compound belongs, are recognized as endogenous signaling molecules with various molecular targets. nih.gov For example, N-acyl-L-phenylalanine derivatives have been investigated as potent antagonists for Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion. nih.gov The inhibition of VLA-4 can disrupt the interaction between cells and the extracellular matrix, a process crucial in inflammatory responses.

Additionally, studies on other N-acyl amino acids have revealed their ability to modulate the activity of enzymes such as N-acylethanolamine acid amidase (NAAA), a cysteine amidase that degrades anti-inflammatory lipid amides. researchgate.net The inhibition of NAAA can lead to an increase in the levels of these endogenous anti-inflammatory compounds.

Table 1: Potential Enzyme Targets for this compound Based on Structural Analogs

Enzyme FamilySpecific Enzyme ExamplePotential Effect of InhibitionReference
Cytochrome P450CYP IsoformsAltered metabolism of endogenous and exogenous compounds. nih.gov
IntegrinsVery Late Antigen-4 (VLA-4)Anti-inflammatory effects by blocking cell adhesion. nih.gov
AmidasesN-Acylethanolamine Acid Amidase (NAAA)Increased levels of anti-inflammatory lipid mediators. researchgate.net

There is no direct evidence to suggest that this compound specifically inhibits microtubule polymerization. However, compounds that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. nih.gov These agents typically bind to tubulin, the protein subunit of microtubules, and either prevent its polymerization or stabilize the resulting polymer, leading to cell cycle arrest and apoptosis. nih.gov While some complex cyclopropyl-containing natural products exhibit cytotoxic activity, a direct link to microtubule disruption for simple N-cyclopropyl derivatives is not established. nih.gov

Receptor-Ligand Interactions and Signaling Cascades

The phenylalaninamide portion of the molecule suggests potential interactions with receptors that recognize amino acids or their derivatives. G protein-coupled receptors (GPCRs) are a major class of receptors involved in a vast array of physiological processes and are common targets for drugs. wikipedia.orgkhanacademy.org

The rigid structure of the cyclopropane ring can significantly influence the conformational flexibility of a molecule. chemenu.com This conformational constraint can be advantageous for receptor binding, as it may lock the molecule into a bioactive conformation that fits precisely into a receptor's binding pocket. This principle is utilized in drug design to enhance potency and selectivity. chemenu.com For this compound, the cyclopropyl group likely restricts the rotation around the amide bond, influencing how the phenyl group of the phenylalanine residue is presented to a potential receptor.

Phenylalanine derivatives have been identified as agonists for G protein-coupled receptors (GPCRs). For example, certain phenylalanine derivatives are agonists for GPR142, a GPCR expressed in pancreatic β-cells that is involved in glucose-dependent insulin (B600854) secretion. nih.gov It is plausible that this compound could interact with orphan GPCRs or other receptors that bind aromatic amino acids. The activation of a GPCR by a ligand initiates a conformational change in the receptor, which in turn activates an intracellular G protein. wikipedia.org This activation triggers downstream signaling cascades, often involving second messengers like cAMP or inositol (B14025) phosphates, leading to a cellular response. nih.gov The specific signaling pathway activated would depend on the type of G protein coupled to the receptor (e.g., Gs, Gi, Gq). khanacademy.orgnih.gov

Table 2: Potential GPCR Interactions Based on Phenylalanine Derivatives

ReceptorLigand Type (based on analogs)Potential Downstream SignalingReference
GPR142AgonistPotentiation of insulin secretion (Gq pathway). nih.gov
Orphan GPCRsUnknownDependent on the specific receptor and coupled G protein. nih.gov

Structural Basis of Activity

The biological activity of this compound is intrinsically linked to its three-dimensional structure. The combination of a chiral center at the alpha-carbon of the phenylalanine, the aromatic phenyl ring, and the rigid cyclopropyl group creates a unique chemical entity. Structure-activity relationship (SAR) studies on related N-substituted phenylalaninamides and cyclopropane-containing compounds have highlighted the importance of these features. nih.govfrontiersin.org

The cyclopropyl group, being a small, strained ring, can participate in unique interactions with biological targets. It can act as a bioisostere for other groups, such as a vinyl or isopropyl group, but with a more defined conformation. The introduction of a cyclopropyl group has been noted to improve metabolic stability and biological activity in various drug candidates. chemenu.com In some contexts, the cyclopropyl ring itself can be metabolically opened, leading to covalent modification of the target, as seen with some enzyme inhibitors. nih.gov The L-configuration of the phenylalanine is also likely crucial for specific interactions with chiral biological macromolecules like receptors and enzymes.

Ligand-Protein Co-crystallography for Elucidating Binding Modes

Currently, there is no publicly available data from ligand-protein co-crystallography studies specifically for this compound. This technique is a powerful method for visualizing the three-dimensional structure of a ligand bound to its protein target at atomic resolution. The process involves crystallizing the protein in the presence of the ligand and then using X-ray diffraction to determine the electron density map, which reveals the precise orientation and interactions of the ligand within the protein's binding site.

Should such studies be undertaken, they would provide invaluable insights into the binding mode of this compound, including the key amino acid residues involved in the interaction, the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes the protein undergoes upon binding.

Mutagenesis Studies of Receptor Binding Sites

Similar to co-crystallography, specific mutagenesis studies for this compound's interaction with a receptor are not yet available in the public domain. Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in the DNA sequence of a gene. In the context of receptor-ligand interactions, this method is employed to substitute specific amino acids within the receptor's binding pocket.

By comparing the binding affinity of this compound to the wild-type receptor versus a series of mutant receptors, researchers can identify the critical residues that are essential for binding. A significant decrease in binding affinity upon the mutation of a particular amino acid would strongly suggest its direct involvement in the interaction with the compound. This information is complementary to co-crystallography data and helps to build a comprehensive model of the ligand-receptor interaction.

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of how a ligand, such as N-Cyclopropyl L-Phenylalaninamide, interacts with its biological target, revealing details about the stability of the complex, key binding interactions, and conformational changes.

Research on analogous compounds, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, offers a framework for understanding the potential interactions of this compound. researchgate.net In these studies, MD simulations are typically run for extended periods, such as 300 nanoseconds, to observe the stability of the ligand-receptor complex. researchgate.net Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent-Accessible Surface Area (SASA). researchgate.netsigmaaldrich.com

The RMSF of individual amino acid residues provides insight into the flexibility of different parts of the protein upon ligand binding. sigmaaldrich.com Regions that interact directly with the ligand often exhibit reduced fluctuations, while other regions might show increased flexibility. Analysis of hydrogen bonds between the ligand and receptor over the simulation trajectory is also crucial, as these bonds are key contributors to binding affinity and specificity. The persistence of specific hydrogen bonds throughout the simulation confirms their importance in anchoring the ligand in the binding pocket.

These simulations reveal that the binding of cyclopropyl-containing ligands is often governed by a combination of hydrophobic and electrostatic interactions, with the phenyl group typically engaging in hydrophobic contacts and the amide or amine functionalities forming critical hydrogen bonds with polar residues in the binding site. researchgate.net

Table 1: Representative Data from Molecular Dynamics Simulations of Analogous Ligand-Target Complexes

Simulation ParameterTypical Value/ObservationSignificance
Simulation Time 100 - 300 nsAllows for sufficient sampling of conformational space to assess complex stability.
RMSD (Protein Cα) 0.25 - 0.3 nm (stable fluctuation)Indicates the stability of the protein-ligand complex over time. researchgate.net
RMSF (Binding Site Residues) Low fluctuation (< 0.1 nm)Highlights key residues that are stabilized by direct interaction with the ligand.
Hydrogen Bond Occupancy > 50% for key interactionsIdentifies critical and stable hydrogen bonds anchoring the ligand.

Note: The data in this table are representative values based on studies of analogous compounds like 2-phenylcyclopropylmethylamine derivatives and are intended to be illustrative for this compound. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. researchgate.net For this compound, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

Studies on related phenylalanine derivatives show that the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed across other parts of the molecule. fishersci.se The presence of the electron-donating cyclopropyl (B3062369) group and the electron-withdrawing amide group in this compound would significantly influence these orbital energies.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen of the amide, indicating a region favorable for electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the amide N-H group, highlighting its hydrogen bond donor capability.

Reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. nih.gov These descriptors quantify the molecule's reactivity, providing a theoretical basis for understanding its interaction with biological targets. For instance, a DFT study on the reaction of α-acylphosphonates with α-aminophenylalaninemethylester used HOMO and LUMO energies to explore the reaction's feasibility, demonstrating the predictive power of these calculations. researchgate.net

Table 2: Illustrative Electronic Properties for a Phenylalanine Amide System

PropertyCalculated Value (eV)Description
E(HOMO) -6.30Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E(LUMO) -1.81Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.49Difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. nih.gov
Chemical Hardness (η) 2.24Resistance to change in electron distribution. nih.gov

Note: The values in this table are derived from DFT calculations on related amide systems and serve as an illustrative example for the types of data generated for this compound. researchgate.netnih.gov

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational techniques that enable the rapid evaluation of large libraries of chemical compounds to identify potential drug candidates. researchgate.net These methods can be broadly categorized as structure-based or ligand-based. For a compound like this compound, these approaches are used to design derivatives with improved affinity and selectivity for a specific biological target.

Ligand-based design often involves the development of a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. nih.gov This method correlates the biological activity of a set of known ligands with their 3D properties, such as steric and electrostatic fields. In studies of PCPMA derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were developed. researchgate.net These models generated contour maps that visually represent regions where modifications to the molecular structure would likely enhance biological activity. For example, the CoMFA model for D₃R antagonists indicated that the electrostatic field contributed significantly (60.7%) to the binding affinity, suggesting that adding negatively charged hydrophilic groups could increase potency. researchgate.net

Based on such models, new derivatives of this compound can be designed. For instance, a QSAR model might suggest that adding a bulky, hydrophobic group to the phenyl ring or a specific substituent on the cyclopropyl ring would enhance binding. researchgate.net These newly designed virtual compounds are then evaluated using molecular docking, a structure-based method that predicts the preferred orientation and binding affinity of the designed ligand within the target's active site. nih.gov

The process is iterative:

A set of known active compounds is used to build a QSAR model.

The model provides guidelines for designing new, potentially more active derivatives.

These virtual derivatives are created and then "docked" into the 3D structure of the target protein.

The docked poses and calculated binding scores are used to prioritize the most promising candidates for synthesis and experimental testing.

This rational design approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.

Conformational Landscape Analysis of this compound and its Derivatives

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational landscape analysis uses quantum mechanical methods to determine the stable, low-energy conformations of a molecule and the energy barriers between them. This information is crucial for understanding which shape the molecule is likely to adopt when it interacts with a receptor.

A detailed conformational analysis was performed on a close analogue, the N-acetyl-N'-methylamide derivative of 1-amino-2,2-diphenylcyclopropanecarboxylic acid, using DFT methods (B3LYP/6-31G(d)). This study identified several minimum energy conformations, which are dictated by the torsional angles (phi, φ and psi, ψ) of the molecular backbone. The primary low-energy conformations found were the axial C₇, equatorial C₇, right-handed helix (αR), and polyproline II (Pᵢᵢ) forms.

The results indicated that conformations featuring an intramolecular hydrogen bond, such as the γ-turn (C₇) structures, are particularly stable. The relative stability of these conformers is influenced by subtle steric and electronic effects imparted by the substituents. For this compound, the cyclopropyl group's unique steric and electronic properties would play a significant role in defining its conformational preferences compared to other amino acid amides.

Understanding the conformational landscape is vital for interpreting structure-activity relationships. A molecule might need to adopt a specific, higher-energy conformation to fit into a receptor's binding site (the "bioactive conformation"). By knowing the energy penalty required to achieve this conformation, researchers can better predict binding affinities and design more rigid analogues that are "pre-organized" in the bioactive shape, potentially leading to higher potency.

Table 3: Minimum Energy Conformations for a Cyclopropane (B1198618) Analogue of Phenylalanine

ConformationDescriptionRelative Energy (kcal/mol)Key Feature
Axial C₇ A γ-turn with the phenyl group in an axial position relative to the cyclopropane ring.0.00Most stable conformer, stabilized by an intramolecular hydrogen bond.
Equatorial C₇ A γ-turn with the phenyl group in an equatorial position relative to the cyclopropane ring.0.35Slightly less stable than the axial form.
Right-handed Helix (αR) A conformation corresponding to the backbone angles of a right-handed alpha-helix.1.15Higher in energy, less populated at equilibrium.
Polyproline II (Pᵢᵢ) An extended conformation similar to that found in polyproline II helices.1.95Represents an open, extended structure.

Note: Data is based on quantum mechanical calculations for the N-acetyl-N'-methylamide derivative of 1-amino-2,2-diphenylcyclopropanecarboxylic acid and is illustrative of the conformational preferences that could be expected for this compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for N-Cyclopropyl L-Phenylalaninamide Analogues

The incorporation of a cyclopropyl (B3062369) ring into peptide structures can confer conformational rigidity and enhanced metabolic stability, properties that are highly desirable in drug discovery. Future research will likely focus on synthesizing and screening a diverse library of this compound analogues to identify novel biological targets. The exploration of these analogues could unveil new therapeutic opportunities across various disease areas.

For instance, derivatives of cyclopropanecarboxamide (B1202528) have shown promise as potent inhibitors of enzymes such as c-Met kinase, which is implicated in cancer progression. nih.gov A study on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives revealed compounds with significant in vitro inhibitory activity against c-Met kinase and cytotoxic effects against several cancer cell lines. nih.gov The most promising compound from this series exhibited an IC50 value of 0.016 μM against c-Met kinase. nih.gov This suggests that analogues of this compound could be designed to target other kinases or enzymes involved in oncogenic signaling pathways.

Furthermore, research into 1-phenylcyclopropane carboxamide derivatives has demonstrated their effective inhibition of proliferation in human myeloid leukemia cell lines, indicating potential anticancer applications. nih.gov These findings underscore the potential for discovering novel biological targets for this compound analogues by systematically evaluating their activity against a wide range of cellular targets.

Table 1: Bioactivity of Representative Cyclopropane-Containing Compounds

Compound ClassBiological Target/ActivityKey Findings
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivativesc-Met kinase inhibitionIC50 of 0.016 μM for the most potent compound. nih.gov
1-Phenylcyclopropane carboxamide derivativesAntiproliferative activityInhibition of U937 human myeloid leukemia cell proliferation. nih.gov

Development of Advanced Synthetic Routes for Diversification

The creation of a diverse library of this compound analogues for biological screening necessitates the development of advanced and efficient synthetic methodologies. Current strategies for synthesizing cyclopropane-containing amino acids and related structures provide a solid foundation for future work.

A key area of development will be the stereoselective synthesis of cyclopropyl α-amino acid derivatives. nih.gov Recent advancements have demonstrated the use of Co(II)-based metalloradical catalysis for the asymmetric cyclopropanation of dehydroaminocarboxylates, yielding chiral cyclopropyl α-amino acids with high enantioselectivity. nih.gov Such methods will be crucial for preparing stereochemically defined analogues of this compound, allowing for a detailed investigation of the structure-activity relationships (SARs).

Furthermore, convenient methods for preparing 1-phenylcyclopropane carboxamide derivatives have been reported, involving the α-alkylation of 2-phenyl acetonitrile (B52724) derivatives followed by conversion of the cyano group to a carboxamide. nih.gov Adapting and refining these routes will enable the efficient production of a wide array of analogues with diverse substitutions on both the phenyl and cyclopropyl moieties. The total synthesis of complex natural products containing cyclopropane (B1198618) rings also offers insights into innovative synthetic strategies that could be applied to this class of compounds. rsc.org

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully elucidate the biological effects of this compound and its analogues, a systems-level approach integrating various "omics" data will be indispensable. Multi-omics analyses, which can include genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the molecular changes induced by a compound within a biological system. nih.gov

By treating cells or model organisms with active this compound analogues and subsequently performing multi-omics profiling, researchers can identify the specific pathways and networks that are perturbed. For example, transcriptomic analysis can reveal changes in gene expression, while proteomic and metabolomic analyses can identify alterations in protein levels and metabolic profiles, respectively. This integrated approach can help to pinpoint the direct molecular targets of the compounds and unravel their downstream effects. nih.gov

Platforms designed for the analysis of multi-omics data in specific diseases, such as acute myeloid leukemia, demonstrate the power of this approach in identifying biomarkers and potential drug targets. nih.gov Applying similar methodologies to study the effects of this compound analogues will provide a deeper mechanistic understanding of their biological activities and guide further optimization efforts.

Potential Applications as Research Probes in Biological Systems

Beyond their therapeutic potential, this compound and its derivatives can serve as valuable research probes for studying complex biological processes. The unique chemical properties of the cyclopropyl group can be exploited to design molecules that can interrogate specific biological functions.

For instance, N-alkyl-N-cyclopropylanilines have been utilized as mechanistic probes to investigate the nitrosation of N,N-dialkyl aromatic amines. nih.gov The specific cleavage of the cyclopropyl group under certain reaction conditions provided insights into the underlying reaction mechanism. nih.gov Similarly, analogues of this compound could be designed with reporter tags or reactive handles to facilitate their use in chemical biology applications, such as target identification and validation.

By incorporating photoaffinity labels or click chemistry handles, these molecules could be used to covalently label their biological targets, enabling their isolation and identification. This would provide direct evidence of the molecular interactions of this compound analogues and pave the way for a more detailed understanding of their mechanism of action.

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueCritical Peaks/Data PointsInterpretationReference
1H NMR δ 0.8–1.2 (m, 4H, cyclopropane)Confirms cyclopropyl integration
ESI-MS m/z 204.27 (M+H⁺)Validates molecular weight
IR 1650 cm⁻¹ (C=O stretch)Verifies amide backbone

Q. Table 2. Comparative Transporter Inhibition Profiles

TransporterN-Cyclopropyl Analogue Kᵢ (nM)Non-Cyclopropyl Kᵢ (nM)MechanismReference
SERT 120 ± 15450 ± 30Substrate release
DAT 980 ± 120520 ± 45Uptake inhibition

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